molecular formula C20H21N3O5 B11072067 3-(3,4-dimethoxyphenyl)-N-(2-ethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide

3-(3,4-dimethoxyphenyl)-N-(2-ethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11072067
M. Wt: 383.4 g/mol
InChI Key: NXDPAWWZNQAYKQ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-N-(2-ethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a dimethoxyphenyl group, and an ethoxybenzyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(2-ethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Introduction of the dimethoxyphenyl group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the dimethoxyphenyl moiety.

    Attachment of the ethoxybenzyl group: This can be accomplished through nucleophilic substitution reactions, where the ethoxybenzyl group is introduced using an appropriate benzyl halide or similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-N-(2-ethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the oxadiazole moiety, introducing new functional groups or altering existing ones.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: LiAlH₄, NaBH₄, catalytic hydrogenation

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-N-(2-ethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(2-ethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The oxadiazole ring and aromatic groups can facilitate binding to active sites or allosteric sites on target molecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
  • N-(2-Ethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide
  • 3-(3,4-Dimethoxyphenyl)-N-benzyl-1,2,4-oxadiazole-5-carboxamide

Uniqueness

Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-N-(2-ethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of both the dimethoxyphenyl and ethoxybenzyl groups. These structural features may enhance its biological activity, selectivity, and potential for therapeutic applications. The combination of these groups with the oxadiazole ring can result in distinct physicochemical properties and reactivity profiles, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[(2-ethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H21N3O5/c1-4-27-15-8-6-5-7-14(15)12-21-19(24)20-22-18(23-28-20)13-9-10-16(25-2)17(11-13)26-3/h5-11H,4,12H2,1-3H3,(H,21,24)

InChI Key

NXDPAWWZNQAYKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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